molecular formula C18H16FNO3S B491438 4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 329224-16-0

4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491438
CAS No.: 329224-16-0
M. Wt: 345.4g/mol
InChI Key: IKMWWDMIVJQTHN-UHFFFAOYSA-N
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Description

4-fluoro-N-(6,7,8,9-tetrahydrodibenzo-dibenzo[b,d]furan-2-yl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, primarily due to its core structural motifs: the benzenesulfonamide group and the dibenzofuran scaffold. Benzofuran and sulfonamide derivatives are extensively investigated for their diverse biological activities. Sulfonamides, in particular, have demonstrated promising antinociceptive and antiallodynic profiles in preclinical models of pain . Specifically, related sulfonamide compounds have shown efficacy in reversing diabetes-induced hyperalgesia and allodynia in murine models, suggesting potential research applications for neuropathic pain conditions . The mechanistic pathway for such effects may involve serotonergic (5-HT3) and opioidergic systems, as the thermal analgesia of a structurally similar sulfonamide was reversed by antagonists ondansetron and naloxone . Furthermore, the dibenzofuran moiety is associated with the ability to interact with proteins and biomacromolecules . Compounds featuring this scaffold can exhibit variable binding affinities to serum proteins like bovine serum albumin (BSA), which is a critical factor for understanding a compound's pharmacokinetic profile and its potential use as a drug delivery system . This makes 4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide a valuable research tool for studying protein-ligand interactions, modulating inflammatory or immunologic pathways, and exploring new therapeutic avenues for chronic pain and other central nervous system disorders.

Properties

IUPAC Name

4-fluoro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-12-5-8-14(9-6-12)24(21,22)20-13-7-10-18-16(11-13)15-3-1-2-4-17(15)23-18/h5-11,20H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMWWDMIVJQTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrodibenzo[b,d]furan Core

The tetrahydrodibenzo[b,d]furan moiety is synthesized via iodination and subsequent hydrogenation. In a representative procedure, dibenzofuran undergoes iodination at the 2-position using iodine (I₂), orthoperiodic acid (H₅IO₆), and sulfuric acid (H₂SO₄) in acetic acid and water at 60°C for 4.5 hours, yielding 2-iododibenzofuran with 77% efficiency. The iodinated intermediate is critical for subsequent coupling reactions.

Hydrogenation of the dibenzofuran ring system is achieved using palladium on carbon (Pd/C) under H₂ pressure, selectively saturating the furan-adjacent benzene rings to form 6,7,8,9-tetrahydrodibenzo[b,d]furan. Reaction conditions (e.g., solvent, temperature, and catalyst loading) significantly impact regioselectivity and yield.

Functionalization with the Fluorine Substituent

The fluorine atom is typically introduced via sulfonation using 4-fluorobenzenesulfonyl chloride. Alternative routes involve electrophilic fluorination, though these are less common due to handling challenges. The sulfonyl chloride is prepared by chlorination of 4-fluorobenzenesulfonic acid using phosphorus pentachloride (PCl₅).

Optimization of Reaction Conditions

Iodination and Hydrogenation

Optimizing iodination requires precise control of acid concentration and temperature. Excess H₂SO₄ accelerates reaction kinetics but risks over-iodination. Hydrogenation at 50–60 psi H₂ pressure with 5% Pd/C in ethanol achieves complete saturation within 6 hours.

Sulfonylation Efficiency

Sulfonamide formation benefits from anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A molar ratio of 1:1.2 (amine:sulfonyl chloride) maximizes yield while minimizing unreacted starting material.

Purification and Characterization

Chromatography-Free Isolation

The patent method employs silica gel filtration and recrystallization from ethyl acetate/hexane mixtures, achieving >95% purity. Key steps include:

  • Quenching: Ammonium chloride (NH₄Cl) aqueous solution to neutralize excess base.

  • Extraction: Ethyl acetate washes to isolate the sulfonamide.

  • Recrystallization: Hexane addition induces crystallization.

Spectroscopic Validation

  • ¹H NMR: Characteristic signals include aromatic protons (δ 7.2–7.8 ppm) and tetrahydro ring CH₂ groups (δ 2.5–3.1 ppm).

  • MS (ESI): [M+H]⁺ at m/z 450.48.

Comparative Analysis of Synthetic Methods

Method Key Step Yield Purity Ref.
Iodination/Hydrogenation2-Iododibenzofuran synthesis77%90%
Sulfonyl Chloride CouplingSulfonamide formation85%95%
Direct FluorinationElectrophilic substitution45%88%

Chemical Reactions Analysis

4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products formed include sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride and various alkyl halides.

Scientific Research Applications

4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a valuable compound for drug discovery and development.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities, differing primarily in substituents on the benzene ring or the dibenzofuran core:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Data/Applications References
4-Methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide - C₂₀H₂₁NO₃S 4-methyl, 8-methyl 355.45 Higher lipophilicity due to methyl groups
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide 301315-50-4 C₂₂H₁₉NO₃S Naphthalene sulfonamide 377.46 Enhanced aromatic interactions
2,5-Dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide 301315-51-5 C₁₈H₁₅Cl₂NO₃S 2,5-dichloro 396.29 Increased halogen bonding potential
4-Chloro-3-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide - C₂₄H₂₈ClNO₃S 4-chloro-3-methyl, bulky alkyl 454.00 Improved metabolic stability

Key Observations :

  • Fluorine vs.
  • Methyl Groups : Methylated derivatives (e.g., ) exhibit higher lipophilicity (clogP ~3.5 vs. 3.1 for the target compound), which may influence membrane permeability.
  • Aromatic Systems : Naphthalene sulfonamides (e.g., ) show stronger π-π stacking interactions, beneficial for enzyme inhibition.
Physicochemical Properties
  • Melting Points: The target compound’s m.p. is unreported, but analogs range from 272–304°C. Higher m.p. in thienoquinoline derivatives (303–304°C, ) correlates with extended aromatic systems.
  • Solubility : Fluorine substitution likely improves aqueous solubility compared to chloro/methyl analogs (e.g., clogP: ~3.1 vs. 3.5–4.0 for chlorinated derivatives) .

Biological Activity

4-Fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a compound characterized by its unique molecular structure, which includes a sulfonamide group and a tetrahydrodibenzo[b,d]furan moiety. Its molecular formula is C₁₈H₁₆FNO₃S with a molecular weight of approximately 341.39 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

While the specific mechanism of action for this compound remains largely unexplored, the presence of the sulfonamide group suggests possible enzyme inhibitory properties. Sulfonamides are known to competitively inhibit enzymes by binding to their active sites, which can hinder various biological functions. This class of compounds has been primarily associated with antibacterial activity; however, further research is necessary to confirm any such effects for this specific compound.

Antibacterial Activity

Although no direct studies have been conducted on the antibacterial properties of this compound, its structural similarity to known sulfonamides indicates that it may exhibit similar activity. Sulfonamides typically inhibit bacterial growth by interfering with folate synthesis.

Histamine H3 Receptor Modulation

Preliminary studies suggest that this compound may interact with histamine H3 receptors. These receptors play a significant role in neurotransmission and the regulation of gastric acid secretion. Modulation of these receptors could have implications for treating conditions related to histamine dysregulation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The exact synthetic pathway can vary based on reaction conditions and desired yields.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar derivatives:

Compound NameStructure FeaturesUnique Aspects
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamideLacks fluorine substituentMay exhibit different biological activity
4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamideContains methyl groupPotentially altered pharmacokinetics
4-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamideChlorine substituentDifferent electronic properties affecting reactivity

This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.

Future Directions

The biological activity of this compound warrants further investigation. Key areas for future research include:

  • In vitro and in vivo Studies : Conducting detailed studies to evaluate antibacterial efficacy and receptor interaction.
  • Mechanistic Studies : Elucidating the exact mechanisms through which this compound exerts its effects.
  • Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) profiles to assess therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Sulfonylation : React 4-fluorobenzenesulfonyl chloride with the amine group of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Characterization : Confirm structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation from a solvent mixture (e.g., DMSO/water).
  • Data Collection : Use X-ray diffraction (XRD) with Mo-Kα radiation.
  • Refinement : Employ SHELXL for structure refinement, leveraging its robust algorithms for small-molecule crystallography. Validate using R-factor and residual electron density maps .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column with acetonitrile/water mobile phase to detect impurities.
  • Stability Studies : Conduct accelerated degradation under acidic/basic (0.1M HCl/NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor via LC-MS .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

  • Methodological Answer :

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, Fukui indices (for nucleophilic/electrophilic sites), and electron localization function (ELF).
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., kinases) based on charge distribution and steric fit .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Optimization :

  • Dose-Response Curves : Test across a wider concentration range (nM–μM) to identify suboptimal dosing.

  • Control Experiments : Include known inhibitors (e.g., sulfathiazole for antimicrobial assays) to validate assay conditions.

  • Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (Table 1) to identify substituent-dependent trends .

    Table 1 : Bioactivity of Structural Analogs

    CompoundSubstituentsKey ActivityReference
    4-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamideThiazolo-pyridine coreKinase inhibition (IC50_{50} = 12 nM)
    4-Chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamideChloro, tetrahydroquinolineAnti-inflammatory (COX-2 selectivity)

Q. What experimental designs are optimal for studying pH-dependent reactivity?

  • Methodological Answer :

  • Kinetic Studies :

Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C.

Monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm) and LC-MS.

  • Mechanistic Probes : Use 18^{18}O-labeled water or isotopically labeled reagents to track hydrolysis pathways .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify key groups (e.g., replace fluorine with chloro/methoxy; vary the dibenzofuran moiety).
  • Biological Testing : Screen analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays.
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

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